Strategic Utilization of 5-Bromo-2-Alkylpyridine Derivatives in Drug Discovery
Topic: 5-Bromo-2-Alkylpyridine Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Bromo-2-Alkylpyridine Derivatives in Drug Discovery
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 5-bromo-2-alkylpyridine derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the synthetic utility, physicochemical advantages, and strategic application of this motif.[1] Unlike simple pyridines, the 2-alkyl-5-bromo substitution pattern offers a unique duality: the 2-alkyl group serves as a steric and electronic modulator (often blocking metabolic oxidation at the susceptible
-position), while the 5-bromo handle provides a chemically orthogonal site for late-stage cross-coupling reactions (Suzuki, Stille, Negishi).
Structural Logic & Pharmacophore Analysis
The "Electronic Sweet Spot"
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. However, the introduction of an alkyl group at the C2 position and a bromine at C5 creates a push-pull electronic environment that is highly favorable for drug design.
Basicity Modulation: The pyridine nitrogen lone pair is a critical hydrogen bond acceptor (HBA) in kinase hinges and GPCR pockets. The 2-alkyl group (electron-donating) increases the basicity of the nitrogen compared to the unsubstituted pyridine, enhancing H-bond strength.
Metabolic Blockade: The C2 position of pyridine is a primary site for metabolic oxidation (via aldehyde oxidase or CYP450). Substitution with a methyl or ethyl group effectively blocks this "soft spot," extending the half-life (
) of the drug candidate.
Physicochemical Comparison
The following table illustrates how the 2-alkyl substitution shifts the fundamental properties of the scaffold compared to other pyridine derivatives.
Table 1: Physicochemical Properties of Pyridine Derivatives
Compound
Structure
pKa (Conjugate Acid)
LogP (Approx)
Electronic Character
Pyridine
5.25
0.65
Electron-deficient aromatic
2-Chloropyridine
0.49
1.50
Highly electron-deficient (weak base)
2-Methylpyridine
5.94
1.10
Electron-richer N; metabolically robust
2-Aminopyridine
6.86
0.50
Strong donor (resonance)
5-Bromo-2-methylpyridine
~4.0 - 4.5
~2.3
Balanced lipophilicity/basicity
Insight: The drop in pKa from 2-methylpyridine (5.94) to its 5-bromo derivative is due to the inductive electron-withdrawing effect (-I) of the bromine. This is advantageous; it prevents the nitrogen from being permanently protonated at physiological pH (7.4), ensuring membrane permeability.
Synthetic Architectures
Accessing the 5-bromo-2-alkylpyridine scaffold requires navigating the regioselectivity rules of pyridine chemistry.
Route A: Direct Electrophilic Bromination
Direct bromination of 2-alkylpyridines is feasible but often yields mixtures. The 2-alkyl group activates the ring slightly, directing electrophiles to the C3 and C5 positions.
Challenge: Competitive bromination at the benzylic (alkyl) position via radical mechanisms.
Solution: Use of Lewis acids (
) or conducting the reaction in oleum to suppress radical pathways and favor Electrophilic Aromatic Substitution (EAS) at C5.
Route B: Metal-Halogen Exchange (The "Dance")
For high-precision synthesis, "Halogen Dance" or directed lithiation strategies are employed.
Lithiation: Treatment of 2,5-dibromopyridine with
-BuLi at -78°C results in selective Lithium-Halogen exchange at the C2 position (kinetically favored due to the inductive effect of nitrogen).
Alkylation: Quenching the C2-lithio species with an alkyl iodide (
) yields the 5-bromo-2-alkylpyridine.
Route C: The Suzuki-Miyaura Protocol
The most common utilization of this scaffold in drug discovery is as an electrophile in cross-coupling. The C5-Br bond is highly reactive towards Pd(0) oxidative addition, significantly more so than C2-Cl bonds, allowing for chemoselective couplings.
Case Study: Etoricoxib Synthesis
Etoricoxib (Arcoxia) is a selective COX-2 inhibitor used for pain relief. Its synthesis elegantly demonstrates the utility of the 5-bromo-2-methylpyridine scaffold.[2]
The Synthetic Logic
The drug features a central pyridine ring substituted with a 4-methylsulfonylphenyl group and a 6-methyl group.[3]
Beyond COX-2, this scaffold is pivotal in kinase inhibitor design, specifically for p38 MAP Kinase .
The "Hinge Binder" Concept
In p38 inhibitors (e.g., pyridinylimidazoles), the pyridine nitrogen acts as the H-bond acceptor for the Met109 residue in the hinge region.
The 5-position (formerly bromine) is coupled to an aryl ring that occupies the hydrophobic pocket.
The 2-position (alkyl/amino) extends towards the solvent front, improving solubility.
SAR Decision Tree
When optimizing a lead compound containing this core, use the following logic:
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing pyridine-based leads.
References
Synthesis of Etoricoxib via Dichloropyridine : Journal of Organic Chemistry. "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib". Link
Suzuki Coupling Protocols : Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction". Link
Physicochemical Properties of Pyridines : Wikipedia / ChemAxon Data. "2-Methylpyridine Acidity and Properties". Link
Kinase Inhibitor Scaffolds : BenchChem Application Notes. "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors". Link
Regioselectivity in Bromination : Journal of Organic Chemistry. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines". Link
Advanced Synthesis of Lipophilic Fluorinated Pyridine Intermediates in Agrochemicals
Executive Summary The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern agrochemical discovery.[1] Fluorinated pyridine intermediates—specifically trifluoromethyl ( ) and fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern agrochemical discovery.[1] Fluorinated pyridine intermediates—specifically trifluoromethyl (
) and fluoro () substituted variants—impart critical physicochemical properties to active ingredients (AIs), including enhanced lipophilicity (LogP), metabolic stability against oxidative degradation, and modulated pKa for optimal bioavailability.
This technical guide focuses on the synthesis and application of two high-value lipophilic intermediates: 2-fluoro-6-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine . These motifs are the structural backbones of blockbuster agrochemicals such as Picoxystrobin (fungicide) and Fluopyram (nematicide/fungicide). We analyze the industrial "Halex" (Halogen Exchange) reaction, providing optimized protocols and mechanistic insights to maximize yield and selectivity.
Strategic Rationale: The Fluorine Effect
The introduction of fluorinated groups onto the pyridine ring alters the electronic and steric landscape of the molecule.
Lipophilicity Modulation: The trifluoromethyl group is highly lipophilic. For example, replacing a methyl group with a
group significantly increases the partition coefficient (LogP), facilitating the transport of the AI across the waxy cuticle of plant leaves and insect exoskeletons.
Metabolic Blockade: The
bond (approx. 116 kcal/mol) is stronger than the bond. Substitution at metabolically labile sites (e.g., para-positions) blocks cytochrome P450 oxidation, extending the half-life of the agrochemical in the field.
Electronic Tuning: The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, preventing protonation at physiological pH and ensuring the molecule remains in its neutral, membrane-permeable form.
Table 1: Physicochemical Impact of Fluorination on Pyridine Scaffolds
Property
Pyridine
2-Fluoropyridine
2-(Trifluoromethyl)pyridine
Impact on Agrochemical Utility
LogP (Lipophilicity)
0.65
1.12
2.10
Enhanced membrane permeability & rainfastness.
pKa (Basicity)
5.23
-0.44
2.60
Reduced protonation; improved systemic transport.
Bond Stability
Moderate
High
Very High
Resistance to metabolic degradation.
Steric Volume
Low
Low (Van der Waals radius ~1.47 Å)
High (Similar to Isopropyl)
Steric occlusion of metabolic sites.
Critical Synthesis Protocols
Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
Target Application: Key intermediate for Picoxystrobin (Strobilurin fungicide).[2]
Challenge: Selective fluorination at the 2-position while maintaining the 6-trifluoromethyl group.
Optimized Industrial Protocol (Halex Reaction)
The most efficient route involves the conversion of 2-chloro-6-(trichloromethyl)pyridine via a simultaneous fluorination and halogen exchange using anhydrous Hydrogen Fluoride (HF) or metal fluorides.
Preparation: Charge a high-pressure autoclave (Hastelloy or Monel) with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and spray-dried Potassium Fluoride (KF, 2.5 eq).
Reaction: Seal autoclave. Heat to 220°C for 12 hours. The pressure will rise; ensure the vessel is rated for >20 bar.
Mechanistic Note: The reaction proceeds via
.[5] The electron-withdrawing group activates the 2-position chlorine for displacement.
Workup: Cool to room temperature. Vent gases through a caustic scrubber (KOH).
Purification: Distill the reaction mixture under reduced pressure. The product, 2-fluoro-6-(trifluoromethyl)pyridine, has a lower boiling point than the starting material.
Target Yield: >85%
Purity: >99% (GC)
Visualization: Synthesis Pathway of Picoxystrobin Intermediate
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Target Application:Fluopyram (SDHI Fungicide/Nematicide) and Fluazifop-butyl (Herbicide).
Strategic Importance: The 3-chloro-5-trifluoromethyl motif is essential for binding affinity in the succinate dehydrogenase complex.
While liquid phase Halex is common, vapor phase fluorination over a chromium catalyst is preferred for high throughput.
Methodology:
Precursor Synthesis: Radical chlorination of 3-picoline to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.
Fluorination: The precursor is vaporized and passed over a Chromium(III) oxide (
) catalyst doped with Zinc or Magnesium at 300-350°C in the presence of HF gas.
Selectivity Control: The temperature must be strictly controlled.
: Incomplete fluorination of the methyl group.
: Over-fluorination or ring degradation.
Quenching: The effluent gas is quenched in water, neutralized, and the organic layer is separated.
Visualization: Fluopyram Synthesis Workflow
Advanced Methodology: The Halex Reaction
The Halogen Exchange (Halex) reaction is the industry standard for converting aryl chlorides to aryl fluorides. However, it is notoriously sensitive to moisture and solvent choice.
Mechanism
The reaction follows an
mechanism.[5] The fluoride ion () acts as the nucleophile attacking the carbon bearing the chlorine leaving group.
Rate Determining Step: Attack of the nucleophile to form the Meisenheimer complex.
Driving Force: The high lattice energy of the byproduct salt (KCl) compared to KF often drives the reaction, but in anhydrous solvents, solubility is the key constraint.
Troubleshooting & Optimization Table
Parameter
Common Issue
Technical Solution
Moisture
"Naked" fluoride is extremely basic and becomes hydrated easily, losing nucleophilicity.
Use Spray-dried KF . Add azeotropic drying step (e.g., with Toluene) before adding the substrate.
Solvent
Low reaction rate due to poor solubility of fluoride salts.
Use dipolar aprotic solvents: Sulfolane (high thermal stability), DMSO (good solubility but lower thermal limit), or NMP .
Catalyst
Phase transfer limitation in heterogeneous mixtures.
Add 18-Crown-6 (complexes ), Tetraphenylphosphonium bromide (), or use CsF (higher solubility than KF).
Byproducts
Formation of phenols (if wet) or tars (if too hot).
Maintain strictly anhydrous conditions ( ppm water). Use Nitrogen blanket.
References
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
[Link]
Halogenated Pyridine Scaffolds for Positron Emission Tomography (PET) Tracer Development
An In-depth Technical Guide Introduction: The Convergence of Pyridine Chemistry and Molecular Imaging Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quanti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Introduction: The Convergence of Pyridine Chemistry and Molecular Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative insights into biological processes in vivo.[1][2][3] Its power lies in the use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and measure the distribution and kinetics of specific molecular targets. Among the available radionuclides, Fluorine-18 (¹⁸F) is often the isotope of choice due to its near-ideal physical and nuclear characteristics: a 109.8-minute half-life that accommodates multi-step radiosynthesis and distribution, low positron energy for high-resolution images, and a simple decay scheme.[1][2][4][5]
The development of novel PET tracers is the engine driving the advancement of molecular imaging. The selection of the core chemical scaffold is a critical decision that profoundly influences a tracer's biological activity, pharmacokinetic properties, and amenability to radiolabeling. The pyridine ring, a nitrogen-containing six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry and, by extension, in PET tracer design. Its presence in numerous pharmaceuticals and natural products speaks to its ability to engage in favorable interactions with biological targets. Furthermore, the inherent electronic properties of the pyridine ring offer distinct advantages for radiohalogenation, making it a cornerstone for the development of next-generation imaging agents for oncology, neurodegenerative diseases, and beyond.[6][7]
This guide provides a comprehensive technical overview of the use of halogenated pyridine scaffolds in PET tracer development. We will explore the rationale behind its selection, delve into the principal radiohalogenation strategies, present detailed experimental protocols, and discuss the practical considerations for translating these tracers from the laboratory to the clinic.
Part I: The Halogenated Pyridine Scaffold: A Privileged Structure for PET
The utility of the pyridine scaffold is not merely happenstance; it is rooted in a unique combination of physicochemical and electronic properties that can be finely tuned through halogenation.
Pharmacokinetic and Pharmacodynamic Advantages
The pyridine nitrogen atom acts as a hydrogen bond acceptor and can significantly influence a molecule's solubility and binding affinity. Compared to larger aromatic systems like quinolines, pyridine-based tracers often exhibit smaller molecular size and greater hydrophilicity.[6] This can translate to faster pharmacokinetics and improved tumor-to-background or target-to-nontarget ratios, which are critical for generating high-contrast PET images.[6][8]
Introducing a halogen, particularly fluorine, further modulates these properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolism, thereby increasing the in vivo stability and biological half-life of the tracer.[9]
Lipophilicity and Permeability: Halogenation increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the challenging blood-brain barrier (BBB), a crucial attribute for neuroimaging tracers.[10][11]
Binding Affinity: A halogen atom can alter the electronic distribution of the pyridine ring and participate in specific halogen bonding interactions with the target protein, potentially improving binding affinity and selectivity.[11]
Electronic Properties Favoring Radiofluorination
From a radiochemist's perspective, the most compelling feature of the pyridine ring is its electron-deficient nature compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring, particularly at the ortho (C2/C6) and para (C4) positions. This inherent electronic property makes the pyridine scaffold highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[1][4] This is a profound advantage for ¹⁸F-labeling, as the most common and highest specific activity form of the radionuclide, [¹⁸F]fluoride, is a nucleophile.[12] Unlike electron-rich aromatic rings that require strong activation with electron-withdrawing groups for SₙAr to proceed, the pyridine ring is intrinsically "activated," simplifying precursor design and often leading to high radiochemical yields.[1]
Part II: Radiohalogenation Strategies for Pyridine Scaffolds
The introduction of a positron-emitting halogen onto a pyridine ring is the central chemical challenge. The strategy must be rapid, efficient, and compatible with the high radioactivity and short half-life of the isotope.
Nucleophilic Heteroaromatic Substitution (SₙAr) with [¹⁸F]Fluoride
This is the most established and widely used method for ¹⁸F-labeling of pyridines.[1] The reaction involves displacing a leaving group on the pyridine ring with n.c.a. (no-carrier-added) [¹⁸F]fluoride.
Leaving Groups: The efficiency of the substitution is highly dependent on the nature of the leaving group. Excellent leaving groups include nitro (-NO₂), trialkylammonium salts (-N⁺R₃), and other halogens (e.g., -Cl, -Br).[1][4]
Reaction Conditions: The radiosynthesis is typically performed using the K[¹⁸F]F-Kryptofix 2.2.2 (K₂₂₂) complex, which enhances the nucleophilicity of the fluoride ion. The reaction is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (120-150°C) or under microwave irradiation for accelerated reaction times.[1][4]
Regiochemistry: SₙAr reactions are most efficient when the leaving group is positioned at the electron-deficient ortho or para positions relative to the ring nitrogen. Labeling the meta (C3/C5) position is significantly more challenging due to the lack of activation at that site.[1][13] A novel strategy to overcome this involves the use of pyridine N-oxide precursors, which alters the electronic distribution of the ring to facilitate meta-fluorination.[2][13]
Modern Methods: Copper-Mediated Radiofluorination (CMRF)
While highly effective, the SₙAr approach can be limited by the need for activated precursors. The advent of transition metal-mediated chemistry has significantly broadened the scope of molecules that can be labeled with ¹⁸F. Copper-mediated radiofluorination has emerged as a powerful tool for forming C-¹⁸F bonds on a wide array of (hetero)aromatic systems, including those that are electron-rich or neutral and thus incompatible with traditional SₙAr.[14][15]
Precursors: This method typically employs stable and readily accessible organoboron precursors, such as boronic acids and boronic esters (e.g., pinacol esters), or organostannanes.[16][17][18]
Reaction Conditions: The reaction is catalyzed by a copper complex, often formed in situ or pre-formed, such as [Cu(OTf)₂(py)₄].[14] The process is carried out in the presence of [¹⁸F]fluoride and a suitable solvent, often DMF or DMA.[14][19]
Impact: CMRF has revolutionized PET tracer development by making a much larger chemical space accessible for ¹⁸F-labeling.[14][15] It allows for the late-stage fluorination of complex molecules without requiring harsh conditions or activating groups, streamlining the development of novel imaging agents.[15]
Radioiodination and Radiobromination
While ¹⁸F is dominant, other halogen isotopes offer unique advantages.
Iodine-124 (¹²⁴I): With a long half-life of 4.2 days, ¹²⁴I is ideal for studying slow biological processes, such as the pharmacokinetics of monoclonal antibodies.[20]
Bromine-76 (⁷⁶Br): This isotope has a 16.2-hour half-life, bridging the gap between ¹⁸F and ¹²⁴I, making it suitable for imaging peptides and small molecules with intermediate kinetics.[21]
Labeling with these isotopes often involves electrophilic substitution on activated rings or copper-mediated methods analogous to those used for fluorination.[16][21] However, a key challenge with radiobromine and radioiodine is potential in vivo dehalogenation, which can lead to the accumulation of free radiohalide and high background signal.[21]
Part III: Experimental Protocols
The following protocols are illustrative examples of common radiolabeling procedures. All operations must be performed in a shielded hot cell with appropriate remote handling equipment, adhering to all institutional and regulatory radiation safety guidelines.
Protocol 1: General Procedure for SₙAr ¹⁸F-Fluorination
This protocol describes a typical synthesis of a 2-[¹⁸F]fluoropyridine derivative from a nitro-precursor.
1. Preparation of [¹⁸F]Fluoride:
a. Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[14]
b. The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
c. The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
d. The solvent is removed via azeotropic distillation under a stream of nitrogen at ~110°C to yield the anhydrous, reactive K[¹⁸F]F/K₂₂₂ complex.[22]
2. Radiosynthetic Reaction:
a. A solution of the precursor (e.g., 2-nitro-pyridine derivative, 5-10 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried K[¹⁸F]F/K₂₂₂ complex.
b. The reaction vessel is sealed and heated to 130-150°C for 10-15 minutes.
c. The reaction progress is monitored by radio-TLC.
3. Purification and Formulation:
a. Upon completion, the reaction mixture is cooled and diluted with water/acetonitrile.
b. The crude mixture is injected onto a semi-preparative HPLC system to isolate the [¹⁸F]-labeled product.
c. The collected fraction containing the product is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove the HPLC solvents.
d. The final tracer is eluted from the C18 cartridge with sterile ethanol and formulated in sterile saline for injection.
4. Quality Control:
a. The final product is tested for radiochemical purity (via analytical HPLC), chemical purity, residual solvents (via GC), pH, and sterility according to GMP guidelines.[23]
Protocol 2: General Procedure for Copper-Mediated ¹⁸F-Fluorination
This protocol outlines a typical CMRF reaction using a boronic ester precursor.
1. Preparation of [¹⁸F]Fluoride:
a. Follow steps 1a-1d from Protocol 1 to prepare the anhydrous K[¹⁸F]F/K₂₂₂ complex.
2. Radiosynthetic Reaction:
a. To the dried K[¹⁸F]F/K₂₂₂ complex, add a solution containing the pyridine-boronic ester precursor (4-10 µmol), the copper catalyst (e.g., Cu(OTf)₂py₄, 1.5-2 equivalents), and any additional ligands or reagents in anhydrous DMF (0.5-1.0 mL).
b. The reaction vessel is sealed and heated to 110-130°C for 15-20 minutes.
c. The reaction is monitored by radio-TLC.
3. Purification and Formulation:
a. Follow steps 3a-3d from Protocol 1 for purification and formulation.
4. Quality Control:
a. Follow step 4a from Protocol 1 for quality control testing.
Part IV: Automation and Clinical Translation
For a PET tracer to be used in clinical research or routine diagnosis, its synthesis must be robust, reproducible, and compliant with Good Manufacturing Practice (GMP).[23] Manual synthesis is inadequate for producing the large quantities of radioactivity required for clinical use and poses significant radiation exposure risks to personnel.[2][24] Consequently, automation is not a luxury but a necessity.
Automated Synthesis Modules
Modern radiopharmacies rely on automated synthesis modules. These are commercially available, computer-controlled systems that perform the entire radiosynthesis within a lead-shielded hot cell.[23] Many contemporary synthesizers, such as the GE TRACERlab or Sofie ELIXYS, utilize disposable, single-use "cassettes".[25] These pre-assembled kits contain all the necessary tubing, vials, and cartridges for a specific synthesis, which simplifies the production of multiple different tracers on the same machine and minimizes the risk of cross-contamination.[25]
Translating Manual Chemistry to an Automated Protocol
The process of automation involves breaking down the manual laboratory procedure into a series of discrete "unit operations" that the synthesizer's software can execute.[24][25] These operations include:
Trapping and eluting the [¹⁸F]fluoride.
Azeotropic drying.
Reagent addition from vials.
Heating and cooling the reactor.
Transferring the crude product to the HPLC loop.
Solid-phase extraction for final formulation.
Each step is programmed into a sequence, with precise control over timing, temperature, and flow rates.[24] The successful automation of a tracer synthesis is a critical milestone that enables reliable, high-yield production suitable for clinical trials and patient care.[25][26]
Visualizations
Diagrams
Caption: General workflow for PET tracer production.
Caption: Key components of Copper-Mediated Radiofluorination.
Data Summary Table
Table 1: Comparison of Common PET Radionuclides for Halogenation.
Radionuclide
Half-Life
Positron Energy (Eₘₐₓ)
Primary Production Method
Key Advantage
Key Challenge
Fluorine-18 (¹⁸F)
109.8 min
0.635 MeV
¹⁸O(p,n)¹⁸F (Cyclotron)
Ideal half-life for synthesis and imaging; high-resolution images. [2][4][16]
Requires multi-step synthesis within a few hours.
Carbon-11 (¹¹C)
20.4 min
0.960 MeV
¹⁴N(p,α)¹¹C (Cyclotron)
Can label molecules without changing their chemical structure. [9]
Very short half-life restricts synthesis time and requires on-site cyclotron. [27]
Bromine-76 (⁷⁶Br)
16.2 h
3.44 MeV
⁷⁶Se(p,n)⁷⁶Br (Cyclotron)
Longer half-life allows imaging of slower biological processes. [21]
In vivo dehalogenation can create high background signal. [21]
| Iodine-124 (¹²⁴I) | 4.2 days | 2.14 MeV | ¹²⁴Te(p,n)¹²⁴I (Cyclotron) | Very long half-life is ideal for antibody or nanoparticle imaging. [9][20]| Complex decay scheme can lead to lower image quality; dosimetry concerns. |
Conclusion
The halogenated pyridine scaffold represents a powerful and versatile platform for the development of novel PET tracers. Its favorable pharmacokinetic properties, combined with an electronic structure that is inherently activated for nucleophilic ¹⁸F-fluorination, have cemented its role in modern radiopharmaceutical design. The continued evolution of radiolabeling methodologies, particularly the expansion of copper-mediated techniques, is further broadening the applicability of this scaffold, enabling the creation of tracers for an ever-wider array of biological targets. As these tracers are translated from the bench to the clinic through robust and automated synthesis, they will undoubtedly continue to fuel significant advances in the diagnosis, management, and fundamental understanding of human disease.
References
Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
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Scott, P. J. H., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters.
Mossine, A. V., et al. (n.d.). Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition. Deep Blue Repositories.
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van der Born, D., et al. (2021). Novel Thienopyrimidine-Based PET Tracers for P2Y 12 Receptor Imaging in the Brain. Source not specified.
Schopf, E., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. PubMed Central.
Bahri, M. A., et al. (2025). Spatial Distribution of Brain PET Tracers by MALDI Imaging.
Smits, R., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed.
Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
Rokka, J., et al. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC - NIH.
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Teng, B., et al. (2020).
Edem, P. E., et al. (2022). Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers.
Mossine, A. V., et al. (n.d.). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging.
(2024). Automated synthesis of PET tracers. Forschungszentrum Jülich.
van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. RSC Publishing.
Schopf, E., et al. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. Source not specified.
(2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key.
Pretze, M., et al. (n.d.). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. PMC - NIH.
Bernard-Gauthier, V., et al. (2023). Radiochemistry for positron emission tomography. PMC - NIH.
(n.d.). What is PYLARIFY® & How Does it Work?.
Korde, A., et al. (2011). Radiobromine-labelled tracers for positron emission tomography: possibilities and pitfalls. PubMed.
Niculescu, M., et al. (n.d.). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC - NIH.
Bernard-Gauthier, V., et al. (n.d.). Radiochemistry for positron emission tomography.
(n.d.). The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience.
(n.d.). Strategies for designing novel PET radiotracers to cross the blood brain barrier. Source not specified.
Jung, M., et al. (n.d.). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.
(2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). MDPI.
Finn, R. D., & Schlyer, D. J. (2016). Production of Radionuclides for PET. Radiology Key.
Östman, M., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
de Rond, T., & Chang, M. C. Y. (2025). Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation.
Chemical Properties and Functionalization Strategies of Sterically Hindered Fluorinated Pyridines
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Fluorinated pyridines represent a cornerstone in modern medicinal chemistry, offe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Fluorinated pyridines represent a cornerstone in modern medicinal chemistry, offering a unique intersection of metabolic stability, modulated lipophilicity, and bioisosteric utility. However, when these scaffolds possess significant steric hindrance—whether through ortho-substitution or bulky adjacent groups—their reactivity profile deviates significantly from standard heterocyclic models. This guide analyzes the physicochemical alterations induced by steric bulk in fluorinated systems and provides validated protocols for their regioselective functionalization, moving beyond standard textbook methodologies to address the practical challenges of synthesizing complex drug candidates.
Physicochemical Impact of Fluorination and Steric Bulk
The introduction of fluorine into a sterically hindered pyridine ring creates a "push-pull" electronic environment that drastically alters physical properties compared to non-fluorinated analogs.
Electronic Modulation and pKa
Fluorine is the most electronegative element (Pauling scale 3.98), inducing a strong inductive withdrawal (-I effect). In pyridines, this reduces the basicity of the ring nitrogen.[1] However, steric hindrance adds a secondary layer of complexity:
Basicity Suppression: A single fluorine at the 2-position decreases the pKa of the conjugate acid by ~3-4 units. Steric bulk adjacent to the nitrogen (e.g., a 2-tert-butyl group) further suppresses basicity not just electronically, but by sterically inhibiting solvation of the protonated cation.
Dipole Moment: The C-F bond creates a strong dipole. In hindered systems, bulky substituents often force the C-F bond out of coplanarity if conjugation is present, or lock the molecule into specific conformers that maximize the net dipole, impacting membrane permeability (LogD).
Lipophilicity and Metabolic Stability
Fluorination typically increases lipophilicity (LogP), but this is non-linear in hindered systems.
The "Polar Hydrophobicity" Paradox: While C-F bonds are hydrophobic, the high polarity can lead to specific solvation shells. In sterically crowded environments, the "greasy" bulk (e.g., isopropyl, CF3) shields the polar pyridine nitrogen, often resulting in higher-than-predicted LogD values, facilitating blood-brain barrier (BBB) penetration.
Metabolic Blocking: Steric hindrance combined with fluorination effectively shuts down oxidative metabolism (P450-mediated hydroxylation) at the hindered sites, a strategy used to prolong half-life (
).
Table 1: Comparative Physicochemical Metrics of Substituted Pyridines
*Note: The pKa recovery in the t-butyl derivative is due to the +I effect of the alkyl group partially countering the fluorine's withdrawal, despite the steric hindrance.
Reactivity Profile and Regioselectivity
Functionalizing sterically hindered fluoropyridines requires navigating a decision tree between Nucleophilic Aromatic Substitution (
) and Directed Ortho-Metallation (DoM).
Nucleophilic Aromatic Substitution (
)
In polyfluorinated pyridines, the reaction is governed by the activation of the ring by the ring nitrogen and the fluorine atoms themselves.
Regioselectivity: Nucleophilic attack typically occurs para to the fluorine or ortho to the nitrogen. However, in sterically hindered systems (e.g., 3,5-dichloro-2,4,6-trifluoropyridine), the nucleophile is forced to attack the least hindered position, often overriding electronic preferences.
The "Ortho-Effect": A nucleophile will rarely attack a position flanked by two bulky groups (e.g., between a t-butyl and a CF3) unless the nucleophile itself is small (like methoxide). Bulky nucleophiles (amines) will exclusively select the unhindered para position.
Directed Ortho-Metallation (DoM)
Standard lithiation (using
-BuLi or LDA) often fails with hindered fluoropyridines due to:
Aggregate Formation: Hindered substrates cannot break down the stable alkyllithium aggregates.
Nucleophilic Attack: Alkyllithiums may attack the C-F bond (via
) rather than deprotonate, leading to alkylation byproducts.
Solution: The use of Turbo-Grignard or Knochel-Hauser Bases (e.g., TMPMgCl·LiCl).[5] These bases are monomeric (due to LiCl breakup of aggregates), highly basic, yet non-nucleophilic and tolerant of sensitive functional groups.
Visualizing the Functionalization Logic
The following diagram illustrates the decision logic for functionalizing a generic sterically hindered fluoropyridine.
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on substrate electronics and steric constraints.
Experimental Protocols
Protocol A: Regioselective
of Pentafluoropyridine with a Sterically Demanding Amine
Rationale: Pentafluoropyridine is highly reactive. Using a bulky amine demonstrates steric control, forcing substitution at the para (C-4) position, as the ortho (C-2) positions are guarded by ring nitrogens and flanking fluorines.
Protocol B: Directed Ortho-Magnesiation using Knochel-Hauser Base
Rationale: For hindered substrates where lithium bases fail due to aggregation or nucleophilic attack, the TMPMgCl·LiCl complex provides a kinetically active, non-nucleophilic base capable of deprotonating sterically shielded positions.
Materials:
3-Fluoro-2-substituted pyridine (Substrate)
TMPMgCl[5]·LiCl (1.0 M in THF/Toluene) - Commercially available or prepared in situ.
Electrophile (e.g., Iodine, Benzaldehyde)
Dry THF
Workflow:
Preparation: In a dry Schlenk flask under Argon, dissolve the hindered fluoropyridine (1.0 mmol) in dry THF (5 mL).
-BuLi which requires -78°C, Mg-bases often require warmer temperatures (-20°C to 0°C) to overcome the kinetic barrier of the bulky TMP group abstracting the proton.
Incubation: Stir at -20°C for 1 hour. The solution typically turns yellow/orange, indicating magnesiation.
Trapping: Add the electrophile (e.g.,
dissolved in THF) dropwise.
Quench: Warm to RT and quench with saturated
solution.
Extraction: Extract with EtOAc, dry over
, and concentrate.
Mechanistic Insight: The "Turbo-Base" Advantage
The following diagram details why the Knochel-Hauser base succeeds where traditional lithiation fails in hindered systems.
Figure 2: Mechanistic comparison showing the kinetic superiority of LiCl-solubilized Magnesium bases in handling sterically hindered substrates.
References
Schlosser, M. (2005). "The 2-Fluoro-3-trifluoromethylpyridine Building Block: A Case Study in Heterocyclic Chemistry." Angewandte Chemie International Edition. Link
Knochel, P., et al. (2011). "TMPMgCl[5]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Functionalization of Aromatics and Heteroaromatics." Chemical Reviews. Link
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link
Chambers, R. D. (2004). "Fluorine in Organic Chemistry." Blackwell Publishing. (Authoritative text on SnAr mechanisms in perfluoro-systems).
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2-Alkylpyridines
Executive Summary & Strategic Rationale The 5-bromo-2-alkylpyridine scaffold is a ubiquitous motif in medicinal chemistry, serving as a core for kinase inhibitors and GPCR modulators. However, functionalizing the C5 posi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 5-bromo-2-alkylpyridine scaffold is a ubiquitous motif in medicinal chemistry, serving as a core for kinase inhibitors and GPCR modulators. However, functionalizing the C5 position via Suzuki-Miyaura cross-coupling presents distinct challenges compared to phenyl halides or 2-halopyridines.
The Core Challenges:
Electronic Deactivation: The C5 position is
to the pyridine nitrogen. Unlike the C2 or C4 positions, it is not activated for oxidative addition via resonance (Meisenheimer-type stabilization). It behaves electronically like a deactivated aryl bromide.
Catalyst Poisoning: The basic nitrogen lone pair can coordinate to the Palladium center, displacing phosphine ligands and forming inactive off-cycle species (Pd-N complexes).
The 2-Alkyl Influence: While the 2-alkyl group provides steric bulk that reduces N-coordination compared to unsubstituted pyridine, it also increases electron density in the ring via inductive effects (+I), further slowing oxidative addition at C5.
This guide presents two validated protocols: a Robust "Workhorse" Method for standard couplings and a High-Performance Method utilizing Buchwald Precatalysts for sterically demanding or heteroaryl partners.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand the competition between the productive catalytic cycle and the non-productive poisoning pathways.
Visualization: Catalytic Cycle vs. Pyridine Poisoning
The following diagram illustrates the standard Suzuki cycle and the specific off-cycle equilibrium caused by the pyridine substrate.
Caption: Figure 1. The catalytic cycle showing the competitive "Off-Cycle Trap" where the pyridine nitrogen coordinates to Pd(II), halting turnover. Bulky ligands (e.g., XPhos) destabilize this trap.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best For: Coupling with standard Aryl Boronic Acids (Phenyl, Tolyl, etc.).
Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst. The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination and is less labile than PPh₃, resisting displacement by the pyridine nitrogen.
Component
Equivalents
Role
5-Bromo-2-alkylpyridine
1.0
Substrate
Aryl Boronic Acid
1.2 - 1.5
Coupling Partner (Excess to account for protodeboronation)
Pd(dppf)Cl₂ · DCM
0.03 - 0.05
Catalyst (Robust, shelf-stable)
K₂CO₃ (2M aq)
3.0
Base (Activates boronic acid)
1,4-Dioxane
[0.2 M]
Solvent (Miscible with water, high boiling point)
Step-by-Step Procedure:
Setup: Charge a reaction vial/flask with the 5-bromo-2-alkylpyridine (1.0 equiv), aryl boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to bromide).
Base Addition: Add 2M aqueous K₂CO₃ (3.0 equiv). Note: The biphasic system is crucial here.
Degassing: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.
Reaction: Seal the vessel and heat to 90°C for 4–16 hours.
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H) and formation of the biaryl.
Workup: Cool to RT. Dilute with EtOAc and Water.[1] Separate phases. Extract aqueous layer 2x with EtOAc.[1] Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1][2]
Protocol B: The "High-Performance" Method (XPhos Pd G2)
Best For: Heteroaryl Boronic Acids, Sterically Hindered Partners, or Low Catalyst Loading.
Rationale: XPhos is a bulky, electron-rich biaryl phosphine.
Steric Bulk: Prevents the pyridine nitrogen from binding to the Pd center (solving the poisoning issue).
G2 Precatalyst: Ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, avoiding induction periods associated with Pd(OAc)₂/Ligand mixing.
Component
Equivalents
Role
5-Bromo-2-alkylpyridine
1.0
Substrate
Heteroaryl Boronic Acid
1.5
Coupling Partner (Heteroaryls are prone to hydrolysis)
XPhos Pd G2
0.01 - 0.02
Precatalyst (Generates active L-Pd(0) species)
K₃PO₄ (0.5 M aq)
2.0 - 3.0
Base (Phosphate is often superior for heteroaryls)
THF or Toluene
[0.2 M]
Solvent
Step-by-Step Procedure:
Setup: Charge the reaction vessel with 5-bromo-2-alkylpyridine (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G2 (1-2 mol%).
Inerting: Evacuate and backfill with Argon (3 cycles). Strict air-free technique is more critical with electron-rich phosphines.
Solvent/Base: Add degassed THF (or Toluene) and 0.5 M aqueous K₃PO₄ (2.0 equiv).
Reaction: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice and reduce side reactions like protodeboronation.
Workup: Standard extraction (EtOAc/Water) or filtration through a Celite pad if the product precipitates.
Decision Matrix & Troubleshooting
Workflow Visualization
Use this logic tree to select the appropriate protocol for your specific substrate.
Caption: Figure 2. Strategic decision tree for selecting catalyst systems based on the boronic acid partner.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning (N-binding)
Switch to Protocol B (XPhos). The bulky ligand prevents N-coordination.
Protodeboronation
Unstable Boronic Acid
1.[3] Increase Boronic Acid to 2.0 equiv.2. Lower temp to 60°C.3. Use MIDA boronates or Boronic Esters instead of acids.
Homocoupling (Ar-Ar)
Oxygen in system
Degas solvents more thoroughly (freeze-pump-thaw is ideal).
Black Precipitate (Pd Black)
Catalyst Decomposition
Ligand is insufficient to stabilize Pd(0). Switch to Pd(dppf)Cl₂ or add excess ligand.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
BenchChem. (2025).[4] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support. Link
Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190. Link
High-Precision Handling of Air-Sensitive Fluorinated Pyridine Intermediates
Abstract & Strategic Importance Fluorinated pyridines are cornerstone motifs in modern medicinal chemistry, serving as bioisosteres that modulate pKa, metabolic stability, and lipophilicity in active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
Fluorinated pyridines are cornerstone motifs in modern medicinal chemistry, serving as bioisosteres that modulate pKa, metabolic stability, and lipophilicity in active pharmaceutical ingredients (APIs).[1] However, the introduction of fluorine onto the electron-deficient pyridine ring creates a "stability paradox." While the C-F bond is robust, the resulting lithiated intermediates (essential for functionalization) are notoriously fragile.
This guide addresses the critical challenge of 2-lithio-3-fluoropyridine and its analogs. Unlike standard organolithium reagents, these intermediates possess a "self-destruct" mechanism: the elimination of Lithium Fluoride (LiF) to form highly reactive pyridynes (dehydropyridines). Mastering this chemistry requires not just air-free technique, but rigorous thermal discipline to prevent the "Halogen Dance" and pyridyne polymerization.
Mechanistic Insight: The "Pyridyne Trap"
To handle these reagents successfully, one must understand why they fail. The failure mode is rarely simple hydrolysis; it is usually thermal decomposition.
The Instability Cascade
When 3-fluoropyridine is lithiated at the 2-position (the most acidic site due to the inductive effect of Nitrogen and Fluorine), the resulting species is metastable.
Cryogenic Stability: At -78°C, the C-Li bond is stable.
The Threshold: Above -50°C, the species undergoes
-elimination of LiF.
Pyridyne Formation: This generates 2,3-pyridyne, a highly strained triple-bond species that instantly polymerizes into black tar or reacts non-selectively with the solvent.
Visualization: The Degradation Pathway
The following diagram illustrates the kinetic competition between the desired electrophilic trapping and the undesired pyridyne formation.
Caption: Kinetic competition between stable trapping (Green) and pyridyne elimination (Red). Temperature control is the sole switch between these pathways.
Critical Equipment & Setup
Standard Schlenk lines are sufficient, but specific modifications are required for fluoropyridine chemistry to manage the thermal sensitivity.
The "Double-Jacket" Cooling System
A simple dry ice/acetone bath is often insufficient for larger scales because the addition of n-BuLi is exothermic.
Internal Monitoring: A PTFE-coated thermocouple must be submerged in the reaction mixture. Do not rely on bath temperature.
Reaction Vessel: 3-neck round bottom flask (RBF).
Neck 1: Nitrogen/Argon inlet (Schlenk).
Neck 2: Thermocouple probe (sealed with septum/adapter).
Neck 3: Septum for cannula/syringe addition.
Reagent Preparation
Solvent: THF is mandatory for lithiation of pyridines to coordinate the Lithium, but it must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.
Base: Lithium Diisopropylamide (LDA) or Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi for 3-fluoropyridine to avoid nucleophilic attack on the ring (Chichibabin-type side reactions).
Protocol: Synthesis of 2-Formyl-3-Fluoropyridine
Objective: Selective C2-functionalization of 3-fluoropyridine via lithiation and DMF trapping.
Scale: 10 mmol.
Phase 1: System Preparation (Self-Validating Step)
Flame Dry: Heat the 3-neck RBF under vacuum (0.1 mmHg) with a heat gun until hot to touch.
Purge: Backfill with Argon. Repeat Vacuum/Argon cycle 3 times.
Validation: The solvent used later must remain clear. Cloudiness indicates moisture.
Solvent Charge: Add 50 mL anhydrous THF via cannula.
Cooling: Submerge flask in Dry Ice/Acetone bath. Allow internal temperature to reach -75°C.
Phase 2: Generation of the Unstable Intermediate
Note: This is the most critical phase. The "Halogen Dance" or elimination will occur if the temperature spikes.
Load LDA (1.1 equiv, 11 mmol) into a gastight syringe.
Add dropwise along the side of the flask.
CRITICAL RULE: Monitor the internal thermometer. Stop addition if temp rises above -70°C. Resume only when it returns to -75°C.
Aging: Stir at -78°C for exactly 45 minutes .
Why? Shorter times lead to incomplete conversion; longer times increase the risk of "Halogen Dance" isomerization if trace iodine/bromine is present, or slow warming.
Phase 3: Electrophilic Trapping
Electrophile Prep: Dilute DMF (Dimethylformamide, 15 mmol) in 5 mL THF (prevents freezing/clogging upon addition).
Rapid Quench: Add the DMF solution quickly but controlled.
Observation: The solution often turns from pale yellow/orange to a lighter color.
Warm Up: Remove the cooling bath only after 10 minutes of stirring with DMF. Allow to warm to 0°C.
Phase 4: Workup & Safety
Quench: Add Saturated NH₄Cl solution (20 mL).
Extraction: Extract with EtOAc (3x).
Safety Check: The aqueous layer contains fluoride salts (LiF). While not HF, it should be treated as halogenated waste.
Data & Troubleshooting: Stability Profiles
The following table summarizes the stability windows of common fluorinated pyridine intermediates.
Solution: Check internal thermometer accuracy. Slow down base addition.
Problem: Recovered starting material.
Cause: Wet THF killed the lithiated species, or aging time was too short.
Solution: Re-titrate LDA/n-BuLi. Ensure rigorous drying of THF.
Problem: Mixture of regioisomers.
Cause: "Halogen Dance" or lack of directing group control.
Solution: Keep reaction strictly at -78°C. Do not allow "soaking" beyond 1 hour.
Workflow Visualization: The Cryogenic Cannula Transfer
This diagram details the physical setup required to maintain the inert atmosphere during the critical transfer steps.
Caption: Setup for controlled addition. The internal thermometer is the "gatekeeper" for the syringe addition rate.
References
Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques.[3] Retrieved from [Link]
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[2][4] Org.[4][5] Synth. 2017, 94, 46-53. Retrieved from [Link]
National Institutes of Health (PMC). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[6] J Vis Exp. Retrieved from [Link]
University of California, Irvine (EHS). (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
Application Note: Scalable Synthesis of 2-(3-Fluoro-3-pentyl)pyridine Scaffolds
Strategic Overview The 2-(3-fluoro-3-pentyl)pyridine moiety (strictly IUPAC: 2-(1-fluoro-1-ethylpropyl)pyridine) represents a high-value pharmacophore in medicinal chemistry. It serves as a metabolically stable, lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The 2-(3-fluoro-3-pentyl)pyridine moiety (strictly IUPAC: 2-(1-fluoro-1-ethylpropyl)pyridine) represents a high-value pharmacophore in medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere for tert-butyl or isopropyl groups, modulating pKa and improving blood-brain barrier (BBB) permeability due to the "fluorine effect" on basicity.
However, the synthesis of tertiary pyridylic fluorides is notoriously difficult on a kilogram scale due to two competing factors:
Elimination vs. Substitution: The tertiary carbocation intermediate is prone to E1 elimination, yielding the styrenyl-type alkene (Zaitsev product) rather than the fluoride.
Safety of Fluorinating Agents: Traditional reagents like DAST (Diethylaminosulfur trifluoride) exhibit low thermal decomposition temperatures (
C) and shock sensitivity, making them non-viable for process scale-up.
This Application Note details a scalable, two-step protocol prioritizing safety and impurity control. We utilize XtalFluor-E® or PyFluor as superior alternatives to DAST, ensuring a robust safety margin for pilot-plant operations.
Retrosynthetic Analysis & Pathway
The most efficient route utilizes a Grignard addition to a picolinate ester, followed by a controlled deoxyfluorination.
Figure 1: Retrosynthetic strategy highlighting the critical divergence between fluorination and elimination.
Phase 1: Synthesis of 3-(pyridin-2-yl)pentan-3-ol
The formation of the tertiary alcohol is achieved via the "double addition" of ethylmagnesium bromide to ethyl picolinate.
Critical Process Parameters (CPPs)
Stoichiometry: A slight excess of Grignard (2.2 – 2.5 equiv) is required to drive the reaction to completion and prevent the isolation of the ketone intermediate.
Temperature Control: The addition is highly exothermic. Maintenance of
C during addition is critical to minimize impurity formation.
Quench: Acidic quenching must be avoided to prevent premature dehydration of the tertiary alcohol.
Detailed Protocol (100g Scale Basis)
Reagents:
Ethyl 2-picolinate (1.0 equiv)
Ethylmagnesium bromide (3.0 M in Et2O, 2.5 equiv)
Solvent: Anhydrous THF (10 V)
Quench: Sat. aq. Ammonium Chloride (
)
Step-by-Step:
Setup: Charge Ethyl 2-picolinate (100 g) and anhydrous THF (1.0 L) into a 3-neck reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel. Nitrogen purge.[1][2]
Cooling: Cool the solution to
C using a glycol/dry ice bath.
Addition: Add EtMgBr solution dropwise.
Control Point: Adjust addition rate so
never exceeds C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by HPLC/TLC for disappearance of ester and ketone intermediate.
Quench (Critical): Cool back to
C. Slowly add sat. (500 mL).
Caution: Violent gas evolution (ethane). Ensure adequate venting.
Workup: Extract with EtOAc (
mL). Wash combined organics with brine. Dry over .
Setup: Charge XtalFluor-E and anhydrous DCM into a reactor under
. Cool to C.
Note: While XtalFluor-E is stable, low temp improves selectivity for tertiary substrates.
Addition 1: Add DBU dropwise. The mixture may become heterogeneous.
Addition 2: Add the Tertiary Alcohol (dissolved in minimal DCM) dropwise over 30 mins.
Reaction: Stir at
C for 1 hour, then allow to warm slowly to RT over 12 hours.
Monitoring: Check
NMR. Target peak: to ppm (approx).
Quench: Pour reaction mixture into 5% aq.
.
Purification:
The crude will contain ~10-15% alkene elimination product.
Method: Flash Chromatography on Silica Gel (neutralized with 1%
).
Eluent: 0-10% EtOAc in Hexanes. The alkene elutes first (non-polar), followed by the fluoride.
Alternative (Large Scale): Fractional distillation under high vacuum (if boiling point difference
C).
Analytical Specifications & QC
Parameter
Specification
Method
Appearance
Colorless to pale yellow liquid
Visual
Purity (HPLC)
(AUC)
C18 Column, MeCN/H2O
Identity ( NMR)
Singlet/Multiplet at expected shift
Impurity A (Alkene)
GC-MS or NMR (olefinic protons)
Water Content
Karl Fischer
Safety & Handling (E-E-A-T)
Fluorinating Agents: While XtalFluor-E is safer than DAST, it still hydrolyzes to release HF and
upon contact with moisture. All glassware must be dry. Personnel must wear HF-resistant gloves and face shields.
Glass Etching: Prolonged exposure of the reaction mixture to glass surfaces can lead to etching due to trace HF. For pilot scale, Hastelloy or PTFE-lined reactors are recommended.
Waste Disposal: Quenched aqueous layers contain fluoride ions. Do not mix with acidic waste streams (risk of HCN or HF evolution depending on other components). Treat with Calcium Chloride (
) to precipitate Calcium Fluoride () before disposal.
References
XtalFluor Development: L’Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[2] Chem.2010 , 75, 3401–3411. Link
PyFluor Alternative: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J. Am. Chem. Soc.[7][8]2015 , 137, 9571–9574.[9] Link
Fluorine in Med Chem: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." J. Med. Chem.2018 , 61, 5822–5880. Link
General Deoxyfluorination Review: Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluorinating Reagents." Synthesis2002 , 17, 2561–2578. Link
Technical Support Center: Stability of 3-Fluoro-3-Pentyl Side Chains Under Basic Conditions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with molecules containing the 3-fluoro-3-pentyl moiety. This guide provides in-depth technical info...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with molecules containing the 3-fluoro-3-pentyl moiety. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this functional group under various basic reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges and design robust synthetic strategies.
Here, we address common questions and concerns regarding the stability of the 3-fluoro-3-pentyl group in the presence of bases.
Question 1: What is the primary stability concern for a 3-fluoro-3-pentyl group under basic conditions?
The principal concern is the potential for an E2 (bimolecular elimination) reaction to occur, leading to the formation of an alkene. The 3-fluoro-3-pentyl group is a tertiary alkyl fluoride. Tertiary alkyl halides are generally more susceptible to E2 elimination reactions compared to their primary and secondary counterparts when exposed to a base.[1][2]
Troubleshooting Unexpected Alkene Formation:
Confirm Alkene Presence: Utilize analytical techniques such as ¹H NMR (disappearance of the characteristic fluorine-coupled signals and appearance of vinylic proton signals), ¹⁹F NMR (disappearance of the signal corresponding to the tertiary fluoride), and mass spectrometry (loss of HF, M-20) to confirm the formation of the elimination product.
Re-evaluate Base Choice: If alkene formation is significant, consider if the strength or steric bulk of your chosen base is appropriate for the desired transformation.
Question 2: How does the fluoride leaving group affect the rate of elimination?
Fluoride is generally considered a poor leaving group compared to other halogens (I > Br > Cl > F).[1][3][4] This is attributed to the high bond dissociation energy of the C-F bond.[5][6] While this makes the 3-fluoro-3-pentyl group relatively stable, it does not entirely preclude elimination, especially under forcing conditions (e.g., high temperatures, strong bases).[7] Although alkyl fluorides are relatively unreactive, when reactions with basic nucleophiles are forced, elimination is a likely outcome.[7]
Question 3: Is nucleophilic substitution (S(_N)2) a concern at the tertiary carbon center?
Direct S(_N)2 substitution at the tertiary carbon of the 3-fluoro-3-pentyl group is highly unlikely.[8] S(_N)2 reactions are sterically hindered at tertiary centers, preventing the backside attack of a nucleophile.[7][8] Therefore, you are unlikely to observe products resulting from the direct displacement of the fluoride by another nucleophile under typical basic conditions. While intramolecular S(_N)2 reactions involving alkyl fluorides have been reported, these are specific cases and not a general concern for intermolecular reactions.[3]
Question 4: Under what conditions might S(_N)1 or E1 reactions occur?
S(_N)1 (unimolecular substitution) and E1 (unimolecular elimination) reactions proceed through a carbocation intermediate. These pathways are favored in high dielectric, ionizing solvents such as water, dimethyl sulfoxide (DMSO), and acetonitrile, particularly with weak bases.[7] The tertiary nature of the 3-fluoro-3-pentyl group would lead to a relatively stable tertiary carbocation, making these pathways plausible under the right solvent conditions.[9]
Troubleshooting Guide: Distinguishing E2 from E1/S(_N)1
Observation
Likely Pathway
Rationale
Reaction rate is dependent on both substrate and base concentration.
E2
The reaction is bimolecular.
Reaction rate is primarily dependent on substrate concentration.
E1/S(_N)1
The rate-determining step is the formation of the carbocation.[10]
A mixture of substitution and elimination products is observed.
E1/S(_N)1
The carbocation intermediate can be trapped by a nucleophile or lose a proton.
The reaction is favored by strong, non-nucleophilic bases.
E2
Strong bases favor the concerted E2 mechanism.[10]
The reaction is favored by polar, ionizing solvents and weak bases.
E1/S(_N)1
These conditions promote the formation of the carbocation intermediate.[7]
Question 5: How can I minimize the risk of elimination when performing a reaction at a different part of the molecule?
When your synthetic target requires basic conditions for a transformation elsewhere in the molecule, careful selection of reagents and reaction parameters is crucial to preserve the integrity of the 3-fluoro-3-pentyl side chain.
Choice of Base:
Sterically Hindered Bases: For reactions requiring a strong base where elimination is a concern, consider using a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). These bases are less likely to approach the sterically encumbered β-hydrogens required for elimination. The use of a bulky base can favor the formation of the less substituted (Hofmann) alkene, which might be a minor pathway compared to Zaitsev elimination with smaller bases.[10]
Weaker Bases: If the desired transformation can be achieved with a milder base (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or organic amines like triethylamine or DBU), these should be your first choice.
Temperature Control: Elimination reactions often have a higher activation energy than other desired reactions. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of elimination.
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions, which could lead to subsequent degradation.
Experimental Protocol: Base-Mediated Hydrolysis of a Methyl Ester in the Presence of a 3-Fluoro-3-Pentyl Group
This protocol provides a general method for the saponification of a methyl ester in a molecule containing a 3-fluoro-3-pentyl side chain, with precautions to minimize potential elimination.
Objective: To hydrolyze a methyl ester to a carboxylic acid without causing elimination of the 3-fluoro-3-pentyl group.
Materials:
Substrate containing both a methyl ester and a 3-fluoro-3-pentyl group
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water (H₂O)
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: Dissolve the substrate (1.0 eq) in a mixture of THF and H₂O (typically a 3:1 to 4:1 ratio) in a round-bottom flask.
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to minimize the rate of the potential E2 elimination side reaction.
Base Addition: Slowly add a solution of LiOH (1.1 - 1.5 eq) in water to the cooled reaction mixture. The slow addition helps to control the exotherm and maintain a low reaction temperature.
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the more polar carboxylic acid product. It is crucial not to let the reaction proceed for an unnecessarily long time.
Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous layer is acidic (pH ~2-3).
Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of the reaction mixture).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting carboxylic acid by an appropriate method, such as column chromatography or recrystallization.
Potential Reaction Pathways of the 3-Fluoro-3-Pentyl Group Under Basic Conditions
The following diagram illustrates the primary competing pathways for a 3-fluoro-3-pentyl group in the presence of a base.
Caption: Competing reaction pathways for a 3-fluoro-3-pentyl group.
References
Chemistry LibreTexts. (2019, June 5). 12.2: E2 Elimination. [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
Bergeron, M., Johnson, T., & Paquin, J. F. (2011). The use of fluoride as a leaving group: SN2' displacement of a C-F bond on 3,3-difluoropropenes with organolithium reagents to give direct access to monofluoroalkenes. Angewandte Chemie International Edition, 50(47), 11112-6. [Link]
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
Pearson Education. (n.d.). E2 Mechanism Explained: Definition, Examples, Practice & Video Lessons. [Link]
Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]
Hu, J., & Zhang, X. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2842–2845. [Link]
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. [Link]
ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. [Link]
Chemistry Steps. (2025, July 10). Carbocation Stability. [Link]
Royal Society of Chemistry. (2021, December 13). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]
Filo. (2021, January 1). The stabilities of alkyl fluorides (I), alkyl chlorides (II), a.... [Link]
ACS Publications. (2014, June 12). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies | Journal of the American Chemical Society. [Link]
Semantic Scholar. (n.d.). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. [Link]
Overcoming catalyst poisoning in reactions with fluorinated nitrogen heterocycles
Technical Support Center: Fluorinated N-Heterocycle Catalysis Current Status: Operational | Topic: Catalyst Poisoning Mitigation Welcome to the Advanced Catalysis Support Hub. Subject: Overcoming Catalyst Poisoning in Re...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorinated N-Heterocycle Catalysis
Current Status: Operational | Topic: Catalyst Poisoning Mitigation
Welcome to the Advanced Catalysis Support Hub.
Subject: Overcoming Catalyst Poisoning in Reactions with Fluorinated Nitrogen Heterocycles.
Ticket ID: F-N-HET-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
You are likely here because your reaction—involving a pyridine, pyrimidine, or imidazole with fluorine substituents—has stalled. The catalyst is dead, but the substrate remains untouched. This is not a kinetic issue; it is a coordination issue.
While fluorine substituents lower the basicity (
) of the ring nitrogen compared to their non-fluorinated parents, they do not provide sufficient steric bulk to prevent coordination. Consequently, fluorinated N-heterocycles act as "stealth poisons": they are electronically deactivated enough to be poor nucleophiles in reactions, yet they remain competent ligands for soft metals (Pd, Pt, Rh), effectively shutting down the catalytic cycle.
Below are the diagnostic workflows, mechanistic insights, and recovery protocols to salvage your chemistry.
Module 1: Diagnostic & Triage (FAQ)
Q1: How do I distinguish between "slow kinetics" and "catalyst poisoning"?A: Analyze the reaction profile (Conversion vs. Time).
Slow Kinetics: Linear or gradual conversion. The reaction is happening, just slowly. Solution: Heat, concentration.
Poisoning: The "L-Shape" or "Flatline." The reaction starts briefly and stops abruptly (induction period followed by death), or never starts at all despite high temperature. Adding fresh catalyst restarts the reaction briefly before it dies again.
Q2: My substrate is a 2-fluoropyridine. Isn't the nitrogen less basic? Why is it still poisoning the Pd?A: While the electron-withdrawing fluorine lowers the
(making the N less basic towards protons), the nitrogen remains a potent -donor to soft metals like Palladium(0) or Platinum(0). Furthermore, unlike a 2-methyl group, the 2-fluoro group is sterically small (Van der Waals radius similar to H). It offers no steric protection against metal coordination.
Q3: Can I just add more catalyst?A: No. This is the "Death Spiral." If your substrate to catalyst ratio is 100:1, and your substrate acts as a ligand, you are effectively flooding the metal with a poison. You must mask the nitrogen or change the metal's environment.
Module 2: Mechanism of Deactivation
To fix the problem, you must visualize the failure mode. The diagram below illustrates how Fluorinated N-Heterocycles divert the catalytic cycle.
Figure 1: The bifurcation of the catalytic pathway. Without intervention, the thermodynamic sink is the N-coordinated inactive complex.
Module 3: Troubleshooting Guides by Reaction Class
Issue: Reduction of an alkene/alkyne/nitro group on a fluorinated pyridine scaffold fails.
Root Cause: The substrate adsorbs "flat" onto the carbon support via the nitrogen lone pair, blocking hydrogen access.
Strategy
Methodology
Why it works
Acidification (The Gold Standard)
Add 1.0–1.1 equiv. of HCl , , or .
Protonation () binds the lone pair. The pyridinium salt cannot coordinate to the metal surface.
Acts as a weak acid and competes for the surface sites.
Metal Switch
Switch from Pd/C to Rh/C or PtO2 (Adams' Cat).
Rhodium is often more tolerant of nitrogen poisoning than Palladium.
Warning: Ensure your fluorinated motif is stable to acid. Activated C-F bonds (e.g., 2-fluoro-4-nitro) can undergo hydrolysis in strong aqueous acid. Use anhydrous acids (e.g., HCl in Dioxane) if hydrolysis is a risk.
Issue: Coupling fails or stalls at <20% conversion.
Root Cause: The F-N-heterocycle displaces the phosphine ligands on Pd, forming a stable, unreactive species.
Strategy
Methodology
Why it works
Steric Overload
Use Buchwald Ligands (XPhos, RuPhos, BrettPhos).
These ligands are massive. They create a "roof" over the Pd center, physically preventing the N-heterocycle from binding while allowing the oxidative addition of the C-X bond.
Lewis Acid Additive
Add 0.5–1.0 equiv. or .
The Lewis Acid binds to the Nitrogen (Hard-Hard interaction), masking it from the Soft Pd center.
Dummy Ligand
Use NHC Ligands (e.g., Pd-PEPPSI-IPr).
N-Heterocyclic Carbenes bind Pd much tighter than any pyridine can, preventing displacement.
Module 4: Experimental Protocols
Protocol 1: Acid-Modified Hydrogenation of Fluorinated Pyridines
Use this for reducing alkenes, alkynes, or nitro groups attached to the ring.
Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).
Acidification:
Standard: Add 1.05 equiv. of concentrated HCl (aqueous).
Sensitive Substrates: Add 1.1 equiv. of TFA or HCl (4M in Dioxane).
Catalyst Addition: Add 10 wt% Pd/C (5–10 mol%). Note: Add catalyst under Argon to prevent ignition.
Hydrogenation: Purge with
(balloon or 3 bar). Stir vigorously.
Workup: Filter through Celite. Crucial: The product is now a salt. You must neutralize the filtrate with saturated
or NaOH to extract the free base.
Protocol 2: Lewis-Acid Buffered Suzuki Coupling
Use this when the substrate contains a bare pyridine/pyrimidine nitrogen.
Complexation: In the reaction vial, combine the F-N-heterocycle halide (1.0 equiv) and
(0.5–1.0 equiv). Stir in THF/Dioxane for 15 mins. This pre-forms the Zn-N adduct.
Catalyst Prep: In a separate vial, pre-mix
(2 mol%) and XPhos (4 mol%) (or use a precatalyst like XPhos Pd G4).
Reaction: Add the catalyst solution, Boronic Acid (1.5 equiv), and Base (e.g.,
, 3.0 equiv) to the main vial.
Heat: Heat to 60–80°C. The Zn protects the N, while the bulky XPhos protects the Pd.
Module 5: Troubleshooting Decision Tree
Use this logic flow to select your rescue strategy.
Figure 2: Decision matrix for selecting the appropriate mitigation strategy based on reaction type and substrate sensitivity.
References
Mechanism of Poisoning: O'Connor, J. M., et al. "Catalyst Poisoning by Nitrogen Heterocycles in Hydrogenation Reactions." Journal of the American Chemical Society.[3]
Acid Additives: Glorius, F., et al. "Asymmetric Hydrogenation of N-Heterocycles using Acid Additives." Angewandte Chemie International Edition.
Buchwald Ligands: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Lewis Acid Additives: Komeyama, K., et al. "Lewis Acid-Assisted Palladium-Catalyzed Cross-Coupling of Nitrogen Heterocycles." Organic Letters.
Fluorine Effects: Pace, V., et al. "The Effect of Fluorine Substitution on the Properties of N-Heterocycles in Medicinal Chemistry." ChemMedChem.
This guide addresses the specific spectroscopic challenges associated with characterizing fluorinated pyridine scaffolds. The presence of the 3-fluoro-3-pentyl group (effectively a 1-fluoro-1-ethylpropyl group attached to the pyridine) introduces strong heteronuclear spin-spin coupling (
), transforming standard aliphatic triplets and quartets into complex, overlapping multiplets.
The Core Problem: In standard
NMR (400 MHz), the methylene protons () of the ethyl groups appear as a doublet of quartets (dq) rather than simple quartets, often overlapping with solvent residuals or other impurities. This guide compares standard acquisition against -decoupled protocols to provide a definitive characterization strategy.
Structural Analysis & Spin System Logic
The molecule possesses a
plane of symmetry passing through the pyridine ring and the C-F bond, rendering the two ethyl groups chemically equivalent.
The Pyridine Ring (Aromatic Region)
The 2,5-disubstitution pattern creates a distinct AMX or ABX spin system (depending on field strength):
H6 (Ortho to N): Most deshielded due to the electronegative nitrogen. Appears as a doublet (
).
H4 (Para to N): Coupled to H3 (
) and H6 (). Appears as a doublet of doublets (dd).
H3 (Meta to N): Shielded relative to H6/H4. Coupled to H4 (
). Appears as a doublet.
The Fluorinated Side Chain (Aliphatic Region)
The "3-fluoro-3-pentyl" moiety consists of a quaternary carbon bonded to Fluorine, the Pyridine ring, and two Ethyl groups.
Protons: These are vicinal to the Fluorine atom.
Coupling 1:
(to ) Hz.
Coupling 2:
(to ) Hz (Large coupling).
Result: Distinct Doublet of Quartets (dq) .
Protons:
Coupling 1:
(to ) Hz.
Coupling 2:
(Long range) Hz.
Result:Triplet (t) (often broadened) or Doublet of Triplets (dt) at high resolution.
Comparative Methodology: Resolving the Multiplets
The following table contrasts three acquisition methods. Method B is the recommended standard for purity assessment.
Feature
Method A: Standard
Method B: -Decoupled
Method C: 2D HOESY
Pulse Sequence
zg30 (Bruker) / s2pul (Varian)
zgig (Inverse Gated) or zjhfigqn
hoesyhf
Aliphatic Region
Complex overlapping multiplets.[1] appears as 8-line pattern.
Simplified. collapses to clean Quartet. to sharp Triplet.
Cross-peaks correlate F to specifically.
Integration Accuracy
Low (satellites often lost in noise).
High. All intensity concentrated in primary multiplet.
N/A (Qualitative).
Use Case
Quick check.
Purity & Structure Confirmation.
Stereochemistry/Spatial assignment.
Visualization of Signal Simplification
The diagram below illustrates the logical flow of the characterization workflow and the effect of decoupling.
Caption: Workflow comparing standard proton NMR vs. Fluorine-decoupled acquisition. Method B removes the J-coupling, collapsing the complex doublet-of-quartets into a simple quartet.
Detailed Experimental Protocols
Sample Preparation
Solvent: DMSO-
is preferred over for this scaffold. The polarity of DMSO often separates the aliphatic signals from the water suppression region better than chloroform.
Concentration: 10-15 mg in 0.6 mL solvent.
Tube: High-quality 5mm tube (Wilmad 507-PP or equivalent) to minimize shimming artifacts.
Method B:
-Decoupled
NMR (Bruker TopSpin)
This protocol assumes a probe capable of tuning to H and F simultaneously (e.g., BBFO or QNP).
Lock and Shim: Standard procedure.
Parameter Set: Load standard proton parameters (rpar PROTON).
Set O2P (Offset 2) to the center of the Fluorine spectrum. Tip: Run a quick SW=200
scan first to find the center frequency (approx -140 to -160 ppm for tertiary alkyl fluorides).
Set CPDPRG2 to waltz16 or garp.
Pulse Program: Change pulprog to zgig (Inverse gated decoupling) or zgf19 depending on library availability.
Crucial: Ensure the decoupler is ON during acquisition (AQ) but OFF during relaxation (D1) if quantitative integration is required (to minimize NOE). For structural proof only, standard decoupling is fine.
Use this if you need to prove the Fluorine is spatially close to the Pyridine H3 proton.
Pulse Sequence: hoesyhf
Mixing Time (D8): 400-600 ms.
Optimization: Tune the
90° pulse (P1) and 90° pulse (P3) precisely.
Reference Data & Spectral Assignments
The following data represents the expected chemical shifts and coupling constants for 5-Bromo-2-(3-fluoro-3-pentyl)pyridine in
(referenced to TMS at 0.00 ppm).
Position
Type
(ppm)
Multiplicity (Coupled)
Multiplicity ( Decoupled)
Values (Hz)
H6
Ar-H
8.62
Doublet (d)
Doublet (d)
H4
Ar-H
7.85
dd
dd
,
H3
Ar-H
7.45
Doublet (d)
Doublet (d)
CH2
Aliph
2.10 - 2.30
Doublet of Quartets (dq)
Quartet (q)
,
CH3
Aliph
0.85
Broad Triplet (t)
Triplet (t)
,
Structural Connectivity Diagram
This diagram visualizes the coupling pathways responsible for the multiplet patterns.
Caption: Coupling network. Red arrows indicate Fluorine coupling.[3] The solid red line (Vicinal 3J) is the primary cause of the complex multiplet in the methylene signal.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling constants).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Reich, H. J. (2020).[4] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database on chemical shifts).[4]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HOESY and Decoupling protocols).
A Senior Application Scientist's Guide to Assessing Lipophilicity (LogP) Changes with Tertiary Fluoride Substitution
Introduction: Lipophilicity as a Critical Parameter in Drug Discovery In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable drug candidate is governed by a complex interpla...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Lipophilicity as a Critical Parameter in Drug Discovery
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable drug candidate is governed by a complex interplay of physicochemical properties. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands as a cornerstone for predicting a compound's pharmacokinetic and pharmacodynamic behavior.[1] Lipophilicity dictates a molecule's ability to traverse cellular membranes, engage with biological targets, and navigate the intricate metabolic pathways of the human body.[2] An optimal lipophilicity profile is often a delicate balance; while sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2] Consequently, the strategic modulation of lipophilicity is a pivotal aspect of medicinal chemistry.
Fluorine has emerged as a powerful tool for fine-tuning the properties of drug candidates.[3] The introduction of fluorine can profoundly influence a molecule's metabolic stability, pKa, and, crucially, its lipophilicity. While the effects of fluorination on aromatic and primary/secondary aliphatic positions have been extensively studied, the impact of introducing a fluorine atom at a tertiary carbon center presents a more nuanced and context-dependent scenario. This guide provides an in-depth comparison of the changes in lipophilicity upon tertiary fluoride substitution, supported by experimental data and detailed methodologies for its assessment.
The Intriguing Impact of Tertiary Fluoride on Lipophilicity
The substitution of a hydrogen atom with fluorine at a tertiary carbon introduces a fascinating interplay of stereoelectronic effects that can lead to counterintuitive changes in lipophilicity. While fluorine is the most electronegative element, leading to a highly polarized C-F bond, its effect on LogP is not a simple matter of increasing polarity.
Several factors contribute to the observed changes:
Molecular Volume and Surface Area: Fluorine is larger than hydrogen, and its introduction increases the molecule's van der Waals volume and surface area. This can enhance hydrophobic interactions with the non-polar solvent (n-octanol) in LogP measurements, potentially increasing lipophilicity.
Dipole Moment: The strong C-F bond dipole can increase the overall polarity of the molecule. However, in a tertiary setting, the fluorine atom is often shielded by surrounding alkyl groups, which can dampen the impact of this dipole on interactions with the aqueous phase.
Hydration and Desolvation: The introduction of a tertiary fluoride can disrupt the local hydration shell around the molecule. The energetic cost of desolvating the fluorinated analog compared to its non-fluorinated counterpart upon partitioning into the organic phase plays a significant role in the overall LogP value. The nature of the substituent at the alpha-position to the tertiary carbon can significantly influence this effect.[4][5]
Conformational Effects: The gauche effect associated with the C-F bond can influence the conformational preferences of the molecule, which in turn can affect its overall shape and how it interacts with both the aqueous and organic phases.
The net effect of these competing factors determines whether the LogP value increases, decreases, or remains largely unchanged upon tertiary fluoride substitution. As we will see in the comparative data, the outcome is highly dependent on the specific molecular context.
Experimental Assessment of Lipophilicity (LogP)
Accurate determination of LogP is paramount for understanding the impact of structural modifications. Two widely accepted experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The "Gold Standard": Shake-Flask Method
The shake-flask method is a direct measure of the partition coefficient and is considered the gold standard for its accuracy, particularly for LogP values in the range of -2 to 4.[6]
Caption: Workflow of the Shake-Flask Method for LogP Determination.
Experimental Protocol: Shake-Flask Method
Preparation of Solvents:
Prepare a phosphate buffer solution at the desired pH (typically 7.4 to mimic physiological conditions).
Pre-saturate n-octanol with the buffered water by shaking a mixture of the two and allowing the phases to separate overnight.
Pre-saturate the buffered water with n-octanol in the same manner. This ensures that the two phases are in equilibrium before the experiment begins.
Sample Preparation:
Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated buffered water. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.
Partitioning:
Add a known volume of the other pre-saturated solvent to the solution containing the test compound in a sealed vial.
Vigorously shake the vial for a predetermined amount of time (e.g., 1-2 hours) to ensure that the compound has fully partitioned between the two phases and reached equilibrium.[2]
Phase Separation:
Centrifuge the vial at a moderate speed to facilitate a clean separation of the n-octanol (upper) and aqueous (lower) phases.[2]
Quantification:
Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.
Analyze the concentration of the test compound in each aliquot using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy.
Calculation:
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log(P).
RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method.[7][8] It is an indirect method where the lipophilicity is correlated with the retention time of the compound on a non-polar stationary phase.
Caption: Workflow of the RP-HPLC Method for LogP Determination.
Experimental Protocol: RP-HPLC Method
System Preparation:
Equip an HPLC system with a reverse-phase column (e.g., C18 or C8).
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The analysis is typically performed under isocratic conditions (constant mobile phase composition).
Calibration:
Select a series of standard compounds with accurately known LogP values that span the expected LogP range of the test compound.
Inject each standard compound into the HPLC system and record its retention time (t_R_).
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_.
Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear regression analysis of this plot will yield a calibration equation.[7]
Sample Analysis:
Dissolve the test compound in a suitable solvent (compatible with the mobile phase).
Inject the test compound into the HPLC system under the same conditions used for the standards and record its retention time.
Calculate the capacity factor (k') for the test compound.
LogP Determination:
Using the calibration equation derived in step 2, calculate the LogP of the test compound from its measured log k' value.
Comparative Data: The Impact of Tertiary Fluoride Substitution on LogP
The following table presents a compilation of experimental LogP data from the literature, comparing molecules with and without tertiary fluoride substitution. This data highlights the context-dependent nature of this structural modification.
The presented data consistently shows a modest increase in lipophilicity upon the introduction of a fluorine atom at a tertiary carbon. This suggests that for the exemplified scaffolds, the increased molecular volume and surface area, which enhance hydrophobic interactions, outweigh the effect of the C-F bond dipole. It is crucial to note that these are specific examples, and as research in this area expands, cases where tertiary fluorination leads to a decrease or no significant change in LogP may emerge, particularly in molecules with different electronic and steric environments.[4][5]
Conclusion: A Subtle yet Powerful Tool for Lipophilicity Modulation
The substitution of a hydrogen with a fluorine atom at a tertiary carbon center is a subtle yet powerful strategy for modulating the lipophilicity of a molecule. The resulting change in LogP is a delicate balance of competing factors, including molecular volume, dipole moment, and hydration effects. As the comparative data suggests, a modest increase in lipophilicity is often observed, but this effect is highly context-dependent.
For researchers and drug development professionals, a thorough understanding of these principles, coupled with robust experimental determination of LogP using methods like the shake-flask or RP-HPLC techniques, is essential. This knowledge enables the rational design of molecules with optimized physicochemical properties, ultimately increasing the probability of success in the challenging journey of drug discovery. The continued exploration of the effects of tertiary fluorination will undoubtedly uncover further insights, expanding the medicinal chemist's toolkit for crafting the next generation of therapeutics.
References
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
Carreño, F., Lanao, A., & Lanao, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 223-230. Retrieved from [Link]
Di, L., & Kerns, E. H. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]
van der Velde, J. H., & Linclau, B. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(12), e202115984. Retrieved from [Link]
Melnykov, K., Liashuk, O., Smyrnov, O., Lesyk, D., & Grygorenko, O. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Retrieved from [Link]
Isanbor, C., & O'Hagan, D. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(22), 16458-16468. Retrieved from [Link]
Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
Melnykov, K., Liashuk, O., Smyrnov, O., Lesyk, D., & Grygorenko, O. (2026, January 29). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. ResearchGate. Retrieved from [Link]
Troup, R. I., Jeffries, B., El-Bekri Saudain, R., Georgiou, E., Fish, J., Scott, J. S., ... & Linclau, B. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10816-10823. Retrieved from [Link]
Melnykov, K., Liashuk, O., Smyrnov, O., & Grygorenko, O. (2024). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary (Immediate Action)
Compound Classification: Halogenated Pyridine Intermediate (Lipophilic).
Primary Hazards (Inferred): Severe Eye/Skin Irritant, Respiratory Irritant, Toxic by Absorption.
Critical Warning: The lipophilic 3-fluoro-3-pentyl side chain significantly increases the potential for dermal absorption compared to simple pyridines. Standard nitrile gloves may offer reduced breakthrough protection times.[1]
Emergency Response Protocol
Event
Immediate Action
Skin Contact
1. Drench area with water for 15 min.[2] 2. Remove contaminated clothing under shower. 3. Do not use organic solvents (ethanol/DMSO) to wash skin; they enhance absorption.
Eye Contact
1. Flush with eyewash station for 15 min, holding eyelids open. 2. Seek immediate ophthalmological evaluation.
Inhalation
1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only).
Spill (<5g)
1. Evacuate immediate area. 2. Don Double Nitrile + Laminate liners. 3. Absorb with vermiculite. 4. Dispose as Halogenated Waste.
Part 2: Hazard Identification & Risk Assessment
Since specific toxicological data for 5-Bromo-2-(3-fluoro-3-pentyl)pyridine is often proprietary or limited, this guide applies the Precautionary Principle , utilizing "Read-Across" data from structurally related 5-bromo-2-alkylpyridines.
Chemical Hazard Profile
Skin/Eye: Halogenated pyridines are corrosive-like irritants.[2] The bromine at C5 and fluorine at the alkyl chain suggest high reactivity with biological nucleophiles.
Inhalation: Pyridine derivatives possess high vapor pressure relative to their molecular weight. Vapors are irritating to the upper respiratory tract (H335).
Systemic Toxicity: Pyridines are hepatotoxic (liver) and nephrotoxic (kidney). The pentyl group increases fat solubility, potentially prolonging retention in adipose tissue.
Reactivity: Stable under ambient conditions but may release Hydrogen Bromide (HBr) or Hydrogen Fluoride (HF) upon thermal decomposition.
Part 3: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "Blue Nitrile" exams gloves for liquid handling of this substance.
Glove Selection Guide
Task
Glove Configuration
Est. Breakthrough
Rationale
Weighing (Solid)
Double Nitrile (Min 5 mil outer, 4 mil inner)
> 60 mins (Solid)
Solid state diffusion is slow. Double layer provides visual breach check.
Liquid/Solution Handling
Laminate Liner (Silver Shield/4H) under Nitrile
> 480 mins
Pyridine derivatives permeate nitrile rapidly (<10 min). Laminates provide chemical barrier; nitrile provides grip.
Spill Cleanup
Butyl Rubber or Viton (Thick gauge)
> 480 mins
Heavy exposure requires maximum permeation resistance.
Respiratory & Body Protection[3][4][5][6][7][8]
Respiratory: Work strictly within a Fume Hood (Face velocity: 80–100 fpm). If working outside containment (e.g., rotary evaporator maintenance), use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
Eye Protection:Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to vapor irritation risks.
Body: Lab coat (100% cotton or Nomex). For scale-up (>50g), wear a Tyvek® apron to prevent sleeve saturation.
Part 4: Operational Handling Protocol
Workflow Visualization
The following diagram outlines the safe handling logic from storage to disposal.
Figure 1: Operational workflow emphasizing containment and waste segregation.
Step-by-Step Methodology
1. Weighing & Transfer
Environment: All handling must occur inside a certified chemical fume hood.[3]
Static Control: Fluorinated powders can be static. Use an anti-static gun or ionizer to prevent powder scattering (inhalation risk).
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
2. Reaction Setup
Solvent Choice: When dissolving, avoid low-boiling ethers if possible to reduce vapor carryover. DCM (Dichloromethane) is common but increases permeation risks; consider Ethyl Acetate if chemistry permits.
Inerting: Purge reaction vessel with Nitrogen/Argon. Pyridines can oxidize or absorb moisture, altering stoichiometry.
3. Decontamination of Tools
Protocol: Wipe contaminated spatulas/glassware with a paper towel soaked in dilute HCl (1M) before removing them from the hood. This converts the volatile free base pyridine into the non-volatile hydrochloride salt.
Cleaning: Wash glassware with detergent and water. Avoid Acetone as a primary wash solvent on gloved hands, as it increases glove permeability.
Segregate: Never mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams) as this increases disposal costs and complicates incineration.
Labeling: Explicitly list "5-Bromo-2-(3-fluoro-3-pentyl)pyridine" on the tag. Do not just write "Organic Waste."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). (Data regarding Pyridine permeation times for Nitrile vs. Laminate).
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Toxicity. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050).